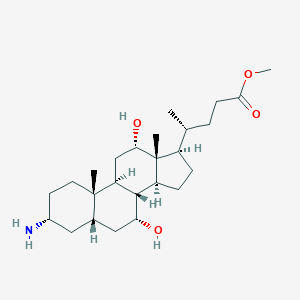
Aprindine hydrochloride
Overview
Description
Aprindine hydrochloride is a class Ib antiarrhythmic agent primarily used to treat supraventricular and ventricular arrhythmias . It acts by blocking sodium voltage channels and disrupting interactions between calmodulin and phosphodiesterase . Although not approved in the United States, it is available in several European countries .
Mechanism of Action
Target of Action
Aprindine hydrochloride primarily targets the Sodium channel protein type 5 subunit alpha and Calmodulin . The Sodium channel protein mediates the voltage-dependent sodium ion permeability of excitable membranes, playing a crucial role in the action potential of cells . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins .
Mode of Action
This compound acts as an inhibitor of the Sodium channel protein type 5 subunit alpha and Calmodulin . By inhibiting these targets, this compound disrupts the normal function of these proteins, leading to its antiarrhythmic effects .
Biochemical Pathways
It is known to be involved in theAdrenergic signaling in cardiomyocytes and Dopaminergic synapse pathways . These pathways play a critical role in the regulation of heart rate and rhythm, and their modulation can help manage arrhythmias .
Pharmacokinetics
It is known that this compound is a small molecule, which typically allows for good bioavailability .
Result of Action
The inhibition of Sodium channel protein type 5 subunit alpha and Calmodulin by this compound leads to a decrease in the excitability of cardiac cells . This results in a cardiac depressant effect , which is used in the management of arrhythmias .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been reported that Aprindine may increase the arrhythmogenic activities of certain drugs . Furthermore, genetic polymorphisms, such as those in the CYP2D6 enzyme, can influence the metabolism of Aprindine, potentially affecting its efficacy and safety .
Biochemical Analysis
Biochemical Properties
Aprindine hydrochloride acts by blocking sodium voltage channels and disrupting interactions between calmodulin and prosphodiesterase . It also has inhibitory effects on Na+/Ca2+ exchanger currents .
Cellular Effects
This compound influences cell function by blocking sodium voltage channels, which can affect cell signaling pathways . It also disrupts interactions between calmodulin and prosphodiesterase, which can influence gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to sodium voltage channels and inhibiting their function . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
It is known that the compound is effective in treating arrhythmias at certain dosages .
Metabolic Pathways
This compound is involved in the sodium voltage channel pathway . It interacts with calmodulin and prosphodiesterase, affecting metabolic flux and metabolite levels .
Transport and Distribution
It is known that the compound can cross cell membranes and interact with intracellular targets .
Subcellular Localization
It is known that the compound can cross cell membranes and interact with intracellular targets .
Preparation Methods
The synthesis of Aprindine hydrochloride involves several steps. One common synthetic route includes the reaction of N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-phenyl-1,3-propanediamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Aprindine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-hydroxyphenylaprindine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Aprindine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Aprindine hydrochloride is similar to other class Ib antiarrhythmic agents such as lidocaine and procainamide . it is unique in its dual action of blocking sodium channels and disrupting calmodulin-phosphodiesterase interactions . This dual mechanism provides a broader range of antiarrhythmic effects compared to other similar compounds .
Similar Compounds
- Lidocaine
- Procainamide
- Mexiletine
Properties
IUPAC Name |
N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22;/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFVRHNAAZJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046726 | |
| Record name | Aprindine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33237-74-0 | |
| Record name | 1,3-Propanediamine, N1-(2,3-dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33237-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprindine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprindine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRINDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB5EKT7Q2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)





